4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid

Physicochemical profiling Drug-likeness CNS penetration

4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid (CAS 916134-95-7) is a piperidine-1-carboxylic acid (carbamic acid) derivative bearing a 3-methoxybenzyl substituent at the piperidine 4-position. Its molecular formula is C₁₄H₁₉NO₃ (MW 249.30 g/mol), with computed LogP ~2.5, topological polar surface area (TPSA) 49.8 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
CAS No. 916134-95-7
Cat. No. B12613802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid
CAS916134-95-7
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2CCN(CC2)C(=O)O
InChIInChI=1S/C14H19NO3/c1-18-13-4-2-3-12(10-13)9-11-5-7-15(8-6-11)14(16)17/h2-4,10-11H,5-9H2,1H3,(H,16,17)
InChIKeyPHRJDDMFDNQFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid (CAS 916134-95-7): Structural Baseline for Research Procurement


4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid (CAS 916134-95-7) is a piperidine-1-carboxylic acid (carbamic acid) derivative bearing a 3-methoxybenzyl substituent at the piperidine 4-position. Its molecular formula is C₁₄H₁₉NO₃ (MW 249.30 g/mol), with computed LogP ~2.5, topological polar surface area (TPSA) 49.8 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. This compound belongs to a broader class of piperidine carbamates and carboxylic acid derivatives extensively investigated as hormone-sensitive lipase (HSL) inhibitors, acetyl-CoA carboxylase (ACC) inhibitors, and monoamine transporter ligands [2][3].

Why 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid Cannot Be Interchanged with In-Class Analogs


In the piperidine-1-carboxylic acid series, seemingly minor structural variations produce large shifts in target potency, selectivity, and metabolic stability. The 4-benzylpiperidine-1-carboxylic acid scaffold itself yields potent HSL inhibition (compound 13e, IC₅₀ = 210 nM) but carries an undesired butyrylcholinesterase (BChE) liability [1]. Introducing a methoxy substituent on the phenyl ring alters both electronic and steric properties: in the N-methyl-N-phenyl carbamate sub-series, a para-methoxy group (12h) achieved an IC₅₀ of 23 nM against HSL, while the unsubstituted phenyl analog was substantially weaker, demonstrating that the methoxy position and presence critically tune potency [1]. Furthermore, the 3-methoxybenzyl motif appears in the optimized serotonin transporter (SERT) inhibitor SMP-304 (SERT IC₅₀ = 0.56 nM) [2], indicating that this specific substitution pattern can drive monoaminergic target engagement not achievable with unsubstituted or 4-methoxybenzyl variants. Changing the carboxylic acid position from the piperidine nitrogen (as in the target compound) to the piperidine 4-position (regioisomer 1-(3-methoxybenzyl)piperidine-4-carboxylic acid) generates a distinct chemotype with different hydrogen-bonding capacity (four vs three HBA), altered rotatable bonds (four vs three), and a fundamentally different metabolic fate . These cumulative structure–activity relationship (SAR) and physicochemical differences make simple generic substitution scientifically indefensible.

Quantitative Differentiation Evidence: 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid vs. Closest Analogs


Physicochemical Property Differentiation from 4-Benzylpiperidine-1-carboxylic Acid

Compared to the unsubstituted 4-benzylpiperidine-1-carboxylic acid, the target compound incorporates a 3-methoxy group that increases topological polar surface area (TPSA) from 40.5 Ų to 49.8 Ų and adds one hydrogen bond acceptor (3 vs. 2) while maintaining equivalent lipophilicity (XLogP3 = 2.5 for both) [1][2]. The additional rotatable bond (3 vs. 2) and increased molecular weight (249.30 vs. 219.28 g/mol) reflect greater conformational flexibility and steric bulk.

Physicochemical profiling Drug-likeness CNS penetration

Class-Level SAR: 4-Benzylpiperidine-1-carboxylate Scaffold Potency and Selectivity Profile

In the Ebdrup et al. (2007) HSL inhibitor optimization campaign, the 4-benzylpiperidine-1-carboxylic acid 4-(5-trifluoromethylpyridin-2-yloxy)phenyl ester (compound 13e) demonstrated potent HSL inhibition (IC₅₀ = 210 nM) but also inhibited butyrylcholinesterase (BChE). Critically, methoxy substitution on the phenyl ring of related N-methyl-N-phenyl carbamates showed position-dependent potency modulation: para-methoxy (12h) gave IC₅₀ = 23 nM, ortho-methoxy (12g) gave IC₅₀ = 51 nM, while meta-methyl (12b) gave IC₅₀ = 250 nM [1]. This establishes that substituent identity and ring position on the benzyl group directly control target engagement and off-target liability.

HSL inhibition Structure-activity relationship Selectivity profiling

3-Methoxybenzyl Motif Association with Serotonin Transporter (SERT) Inhibition

The 3-methoxyphenyl group was a critical structural element during the optimization of SMP-304, a benzylpiperidine-based serotonin transporter inhibitor. In the Yoshinaga et al. (2017) series, the 3-methoxyphenyl-containing lead compound 1 showed weak SERT binding but potent 5-HT1A binding; subsequent optimization yielded SMP-304 with a SERT IC₅₀ of 0.56 nM [1]. The 3-methoxy substitution was essential for balancing SERT and 5-HT1A activities, and replacement with larger alkoxy groups (ethoxy, isopropoxy) was required to mitigate CYP2D6 inhibition.

SERT inhibition Monoamine transporter CNS drug discovery

Regioisomeric Differentiation from 1-(3-Methoxybenzyl)piperidine-4-carboxylic Acid

The target compound differs from its regioisomer 1-(3-methoxybenzyl)piperidine-4-carboxylic acid (CAS 901920-46-5) in the attachment point of both the carboxylic acid and the 3-methoxybenzyl group. The target bears the carboxylic acid directly on the piperidine nitrogen (as a carbamic acid), while the regioisomer places it at the 4-position with the benzyl on nitrogen. This results in distinct hydrogen bond acceptor counts (target: 3 HBA; regioisomer: 4 HBA), rotatable bond counts (target: 3; regioisomer: 4), and the presence of a basic tertiary amine in the regioisomer vs. the non-basic carbamic acid nitrogen in the target [1].

Regioisomer comparison Metabolic stability Synthetic utility

Recommended Application Scenarios for 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid (CAS 916134-95-7)


CNS Drug Discovery: Serotonin Transporter (SERT) and 5-HT1A Receptor Probe Development

The 3-methoxybenzyl group has been validated in the SMP-304 series as a productive substituent for achieving potent SERT inhibition (IC₅₀ = 0.56 nM in the optimized analog) with 5-HT1A partial agonism [1]. The target compound, featuring a piperidine-1-carboxylic acid instead of a free amine, offers a distinct ionization and metabolic profile that may reduce CYP2D6 inhibition liability observed with the 3-methoxy analog (compound 35, CYP2D6 IC₅₀ <1 μM) [1]. Researchers investigating fast-onset antidepressants or dual-mechanism CNS agents should consider this compound as a structurally differentiated starting point.

Metabolic Disease Research: Hormone-Sensitive Lipase (HSL) Tool Compound Expansion

The piperidine-1-carboxylic acid scaffold is a validated HSL pharmacophore: the 4-benzyl analog (13e) achieved an IC₅₀ of 210 nM against human HSL [2]. The 3-methoxybenzyl substitution adds hydrogen bond acceptor capacity (HBA +1 vs. unsubstituted) without increasing logP, potentially improving aqueous solubility and enabling more reliable in vitro enzyme and cell-based assay results [2]. The distinct substitution pattern compared to reported para-methoxy (12h, IC₅₀ = 23 nM) and ortho-methoxy (12g, IC₅₀ = 51 nM) analogs provides a new vector for SAR expansion [2].

Chemical Biology: Carbamic Acid-Based Probe for Enzymatic Hydrolysis Studies

The carbamic acid functional group is susceptible to enzymatic and pH-dependent hydrolysis, while the regioisomeric 1-(3-methoxybenzyl)piperidine-4-carboxylic acid contains a classical carboxylic acid with different metabolic liabilities . This property makes the target compound suitable as a substrate probe for carboxylesterase or cytochrome P450-mediated cleavage assays, where the release of the 4-(3-methoxybenzyl)piperidine chromophore/ligand can be monitored by LC-MS or fluorescence.

Synthetic Intermediate for Amide and Ester Library Synthesis

The piperidine-1-carboxylic acid group serves as a versatile intermediate for generating carbamate esters, amides, and ureas through standard coupling chemistry. The 3-methoxybenzyl substituent provides a UV-active chromophore aiding purification and QC, while the three-dimensional structure enables exploration of chemical space around the piperidine 4-position—distinct from the 4-carboxylic acid regioisomer, which offers different coupling vectors .

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